![molecular formula C23H18N4O3S B2740955 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-37-3](/img/no-structure.png)

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

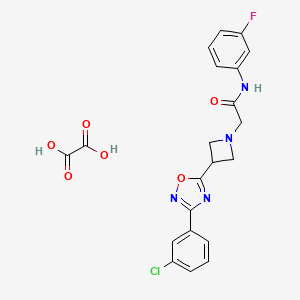

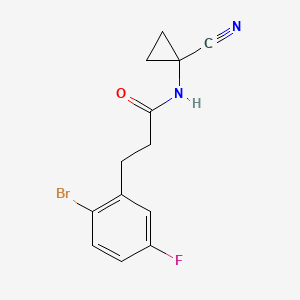

The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. Under reflux conditions with MeONa in BuOH, the acetyl methyl group and the amide carbonyl moiety are involved in cyclization, leading to pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH2 group (e.g., PhCH2) is present in the amide moiety, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, the reaction with carboxylic acid chlorides followed by base addition affords pyrimidino[4,5-d][1,3]oxazines .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a thieno[3,2-d]pyrimidine moiety. The specific arrangement of atoms and functional groups determines its biological activity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its use as a ligand in catalytic reactions. For instance, tri(o-tolyl)phosphine has been employed in highly efficient Suzuki coupling reactions with propargylic carbonates and organo boronic acids, demonstrating excellent central-to-axial chirality transfer .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the o-tolyl and m-tolyl substituents, and finally the oxadiazole moiety.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "o-toluidine", "m-toluidine", "hydrazine hydrate", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "palladium on carbon", "N-bromosuccinimide", "triethylamine", "1,2-dichloroethane", "dimethylformamide", "chloroacetic acid", "sodium azide", "sodium methoxide", "methyl iodide", "acetonitrile", "ethanol", "water" ], "Reaction": [ "Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide", "Synthesis of 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with o-toluidine in the presence of phosphorus oxychloride", "Synthesis of 3-(o-tolyl)-1-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with m-toluidine in the presence of palladium on carbon", "Synthesis of 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(o-tolyl)-1-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with N-bromosuccinimide and sodium azide to form the corresponding azide, followed by reaction with chloroacetic acid to form the carboxylic acid, and finally reaction with hydrazine hydrate and acetic anhydride to form the oxadiazole moiety." ] } | |

CAS RN |

1226455-37-3 |

Product Name |

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C23H18N4O3S |

Molecular Weight |

430.48 |

IUPAC Name |

3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |

InChI Key |

SDEFYUYNGJFHNO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)